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molecular formula C14H18N2O2 B8419983 4-Tert-butyl-2-(3-methyl-2-oxopyrrolidin-1-yl)furan-3-carbonitrile CAS No. 92338-66-4

4-Tert-butyl-2-(3-methyl-2-oxopyrrolidin-1-yl)furan-3-carbonitrile

Cat. No. B8419983
M. Wt: 246.30 g/mol
InChI Key: CQGJMYZCKWMOKY-UHFFFAOYSA-N
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Patent
US04643758

Procedure details

To 4.0 g of 2-amino-3-cyano-4-(1,1-dimethylethyl)furan and 4.3 g of 2-methyl-4-chlorobutyryl chloride was added 150 ml of toluene. The reaction mixture was allowed to reflux for about 72 hours. The mixture was washed once with 1N hydrochloric acid, once with 2N sodium hydroxide and finally with water. The organic phase was dried over anhydrous magnesium sulfate, filtered and concentrated under vacuum. The residue was chromatographed over silica gel while eluting with an 80/20 mixture of Skellysolve B/ethyl acetate. Fractions containing the major component were combined and the solvent was evaporated therefrom to afford 1.3 g of N-[3-cyano-4-(1,1-dimethylethyl)-2-furyl]-3-methyl-2-pyrrolidinone. mp=88°-90° C. Yield 21%.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[O:3][CH:4]=[C:5]([C:9]([CH3:12])([CH3:11])[CH3:10])[C:6]=1[C:7]#[N:8].[CH3:13][CH:14]([CH2:18][CH2:19]Cl)[C:15](Cl)=[O:16]>C1(C)C=CC=CC=1>[C:7]([C:6]1[C:5]([C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:4][O:3][C:2]=1[N:1]1[CH2:19][CH2:18][CH:14]([CH3:13])[C:15]1=[O:16])#[N:8]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC=1OC=C(C1C#N)C(C)(C)C
Name
Quantity
4.3 g
Type
reactant
Smiles
CC(C(=O)Cl)CCCl
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 72 hours
Duration
72 h
WASH
Type
WASH
Details
The mixture was washed once with 1N hydrochloric acid, once with 2N sodium hydroxide and finally with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel
WASH
Type
WASH
Details
while eluting with an 80/20 mixture of Skellysolve B/ethyl acetate
ADDITION
Type
ADDITION
Details
Fractions containing the major component
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(OC=C1C(C)(C)C)N1C(C(CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 21.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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